

# chemical reactivity of the alkyne group in 2-Butynoic acid

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Compound Name: 2-Butynoic acid

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An In-depth Technical Guide on the Chemical Reactivity of the Alkyne Group in **2-Butynoic Acid**

## Introduction

**2-Butynoic acid**, also known as tetrolic acid, is an unsaturated carboxylic acid with the chemical formula  $C_4H_4O_2$ .<sup>[1][2]</sup> Its structure is characterized by the presence of two key functional groups: an internal carbon-carbon triple bond (an alkyne) and a carboxylic acid. This unique arrangement makes **2-butynoic acid** a highly versatile and valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.<sup>[3][4]</sup> For instance, it serves as a critical intermediate in the synthesis of Acalabrutinib, a targeted therapy for cancer.<sup>[1]</sup>

The chemical behavior of **2-butynoic acid** is dominated by the electronic interplay between the alkyne and the carboxylic acid. The  $sp$ -hybridized carbons of the alkyne group and the electron-withdrawing nature of the adjacent carboxyl group dictate the regioselectivity and stereoselectivity of its reactions. This guide provides a comprehensive technical overview of the reactivity of the alkyne moiety in **2-butynoic acid**, intended for researchers, chemists, and professionals in drug development.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2-butynoic acid** is presented below. This data is essential for its handling, characterization, and use in synthetic

protocols.

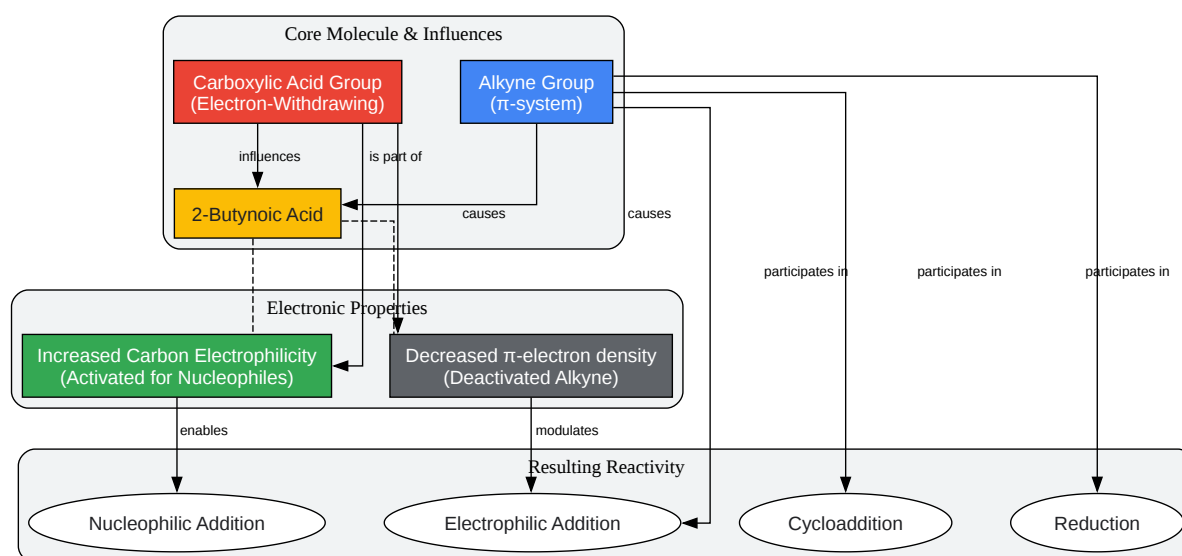
Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>4</sub> O <sub>2</sub>	[5][6]
Molecular Weight	84.07 g/mol	[5][6]
CAS Number	590-93-2	[1][2]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	78-80 °C	[1]
Boiling Point	200-203 °C	[1][7]
Density	0.9641 g/cm <sup>3</sup>	[1][7]
pKa	2.62 (at 25 °C)	[8]
Solubility	Soluble in polar solvents (water, ethanol); recrystallizable from non-polar solvents (hexane).	[1][7][9]
<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> )	1.99 ppm (singlet, 3H, -CH <sub>3</sub> )	[7]

## Electronic Effects and Reactivity Overview

The reactivity of the alkyne in **2-butynoic acid** is profoundly influenced by the adjacent carboxylic acid, an electron-withdrawing group (EWG). This influence has two primary consequences:

- **Decreased Nucleophilicity:** The EWG pulls electron density away from the  $\pi$ -systems of the triple bond. This deactivates the alkyne towards traditional electrophilic addition reactions when compared to electron-rich or neutral alkynes.
- **Increased Electrophilicity:** The polarization of the molecule makes the alkyne carbons more electron-deficient and thus more susceptible to attack by nucleophiles, enabling conjugate or Michael-type addition reactions that are uncommon for simple alkynes.

The general reactivity pathways stemming from these electronic properties are visualized below.



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**Caption:** Logical relationship of electronic effects in **2-butynoic acid**.

## Key Reactions of the Alkyne Group

### Reduction Reactions

The triple bond of **2-butynoic acid** can be fully or partially reduced to yield the corresponding alkane or alkene, respectively. The stereochemical outcome of partial reduction is highly dependent on the catalyst and reaction conditions.<sup>[10][11][12]</sup>

Reaction Type	Reagents & Conditions	Major Product	Stereochemistry
Complete Reduction	H <sub>2</sub> , Pd/C, Ethanol, rt	Butanoic acid	N/A
Partial Reduction (cis)	H <sub>2</sub> , Lindlar's Catalyst, Quinoline	(Z)-2-Butenoic acid	cis (Syn-addition)
Partial Reduction (trans)	Na, liquid NH <sub>3</sub> , -78 °C	(E)-2-Butenoic acid	trans (Anti-addition)

## Electrophilic Addition Reactions

While deactivated, the alkyne group still undergoes electrophilic addition with strong electrophiles like halogens and hydrogen halides. The reaction proceeds via the attack of the  $\pi$ -bond on the electrophile, typically forming a vinyl cation intermediate.[\[11\]](#)[\[13\]](#)

- Halogenation: The addition of one equivalent of a halogen (e.g., Br<sub>2</sub>) typically results in an anti-addition product, yielding a dihaloalkene. Addition of a second equivalent leads to a tetrahaloalkane.
- Hydrohalogenation: The addition of HX (e.g., HBr, HCl) follows Markovnikov's rule. The proton adds to the alkyne carbon further from the electron-withdrawing carboxyl group (C3), while the halide adds to the carbon closer to the carboxyl group (C2). This regioselectivity is driven by the relative stability of the intermediate vinyl cation.

## Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne in **2-butynoic acid** makes it a substrate for nucleophilic attack, a reaction mode not typically observed in electron-neutral alkynes.[\[11\]](#) This reactivity is analogous to the conjugate addition seen in  $\alpha,\beta$ -unsaturated carbonyl systems. Soft nucleophiles such as thiols, amines, and cuprates can add across the triple bond. The nucleophile typically attacks the C3 carbon, with subsequent protonation at the C2 carbon.

## Cycloaddition Reactions

The alkyne group serves as an excellent dienophile or dipolarophile in cycloaddition reactions, providing a robust method for constructing cyclic and heterocyclic systems.[\[1\]](#)

- [4+2] Cycloaddition (Diels-Alder): **2-Butynoic acid** can react with dienes to form six-membered rings. The electron-withdrawing nature of the carboxyl group enhances its reactivity as a dienophile.
- [3+2] Dipolar Cycloaddition: The reaction with 1,3-dipoles, such as azides (Huisgen cycloaddition), is a powerful method for synthesizing five-membered heterocycles like triazoles. This type of "click chemistry" is widely used in drug discovery and bioconjugation.

## Oxidation Reactions

Strong oxidizing agents can cleave the triple bond. For instance, ozonolysis ( $O_3$ ) followed by an oxidative workup, or treatment with hot, concentrated potassium permanganate ( $KMnO_4$ ), will cleave the  $C\equiv C$  bond to yield two carboxylic acid fragments. In the case of **2-butynoic acid**, this would produce acetic acid and oxalic acid.<sup>[14]</sup>

## Experimental Protocols

Detailed methodologies for key transformations are provided below. Researchers should conduct a thorough risk assessment before performing any experiment.

### Protocol: Synthesis of (Z)-2-Butenoic Acid via Partial Reduction

This protocol describes the selective reduction of the alkyne to a cis-alkene using a poisoned catalyst.



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**Caption:** Experimental workflow for the synthesis of (Z)-2-butenic acid.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve **2-butyne** (1.0 eq) in anhydrous ethanol.
- **Catalyst Addition:** To this solution, add Lindlar's catalyst (0.05 eq by weight) and a small amount of quinoline (as a catalyst moderator).
- **Hydrogenation:** Seal the flask with a septum, and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.
- **Reaction Monitoring:** Stir the mixture vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
- **Workup:** Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- **Purification:** Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield pure (Z)-2-butenic acid.

## Protocol: Synthesis of 2-Butynoic Acid

This procedure is adapted from established methods for the carboxylation of acetylides.<sup>[2][15]</sup>

### Methodology:

- **Acetylide Formation:** In a three-necked flask under an inert atmosphere (N<sub>2</sub> or Ar), a strong base such as sodium amide (NaNH<sub>2</sub>) is prepared in liquid ammonia or n-butyllithium (n-BuLi) is dissolved in a dry ether solvent like tetrahydrofuran (THF).<sup>[2][15]</sup>
- **Propyne Addition:** Propyne gas is bubbled through the cooled solution to deprotonate it, forming the corresponding sodium or lithium acetylide, which precipitates.<sup>[2][15]</sup>
- **Carboxylation:** Anhydrous carbon dioxide (from a cylinder or crushed dry ice) is passed over or added to the stirred suspension of the acetylide. The nucleophilic acetylide attacks the carbon of CO<sub>2</sub>, forming the carboxylate salt.<sup>[2][15]</sup>
- **Acidification and Extraction:** After the reaction is complete, the solvent is removed, and the residue is dissolved in water. The aqueous solution is washed with ether to remove non-polar

impurities. The aqueous layer is then cooled in an ice bath and carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of 1-3.[15][16]

- Purification: The acidified solution is extracted with ether. The combined organic extracts are dried and the solvent is evaporated to yield crude **2-butynoic acid**. Further purification is achieved by recrystallization from hexane.[15]

## Applications in Drug Development

The diverse reactivity of the alkyne group makes **2-butynoic acid** a powerful synthon in medicinal chemistry. Its ability to participate in reactions that form C-C bonds, introduce new functional groups with specific stereochemistry, and construct heterocyclic scaffolds is invaluable.[3] The formation of  $\gamma$ -butyrolactones and the use in cycloacylation to produce flavones are examples of its utility in building complex molecular architectures found in biologically active compounds.[1] The demand for high-purity **2-butynoic acid** is substantial, driven by its role in synthesizing intermediates for antiviral, anticancer, and cardiovascular drugs.[3]

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